Cyclotheonamide E3

Description

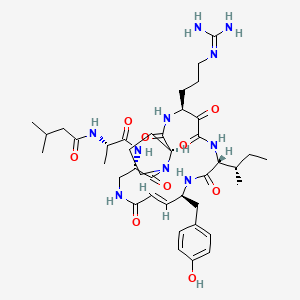

Structure

2D Structure

Properties

Molecular Formula |

C40H60N10O9 |

|---|---|

Molecular Weight |

825 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3S,7E,9S,12R,16S,19S)-12-[(2S)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C40H60N10O9/c1-6-23(4)33-37(57)46-26(20-25-11-14-27(51)15-12-25)13-16-31(52)44-21-29(48-35(55)24(5)45-32(53)19-22(2)3)39(59)50-18-8-10-30(50)36(56)47-28(34(54)38(58)49-33)9-7-17-43-40(41)42/h11-16,22-24,26,28-30,33,51H,6-10,17-21H2,1-5H3,(H,44,52)(H,45,53)(H,46,57)(H,47,56)(H,48,55)(H,49,58)(H4,41,42,43)/b16-13+/t23-,24-,26+,28-,29-,30-,33+/m0/s1 |

InChI Key |

ARWQONCLAGEDMW-VGOQXBOYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)C)CC3=CC=C(C=C3)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C=CC(=O)NCC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)C(C)NC(=O)CC(C)C)CC3=CC=C(C=C3)O |

Synonyms |

cyclotheonamide E3 |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Cyclotheonamide E3

Bioprospecting and Isolation Methodologies from Theonella Species

Cyclotheonamide E3, along with cyclotheonamide E2, was isolated from a marine sponge belonging to the genus Theonella. nih.govacs.org Marine sponges are well-established sources of diverse natural products, and bioprospecting efforts targeting these organisms have led to the discovery of numerous bioactive compounds. archive.orgdntb.gov.ua The isolation of this compound specifically involved examining the ethanol (B145695) extract of a Theonella species collected from Tanegashima Island. acs.org This process typically involves collecting the sponge material, followed by extraction using organic solvents like ethanol. The crude extract is then subjected to various chromatographic techniques to isolate and purify individual compounds. While the detailed step-by-step isolation protocol for this compound is not explicitly detailed in the provided snippets, the isolation of related cyclotheonamides often involves techniques such as solvent partitioning, column chromatography (e.g., using silica (B1680970) gel or reversed-phase materials), and high-performance liquid chromatography (HPLC) for final purification. nih.gov

Advanced Spectroscopic Techniques in Structure Determination

The structural determination of this compound relied heavily on the interpretation of data obtained from advanced spectroscopic techniques. nih.govacs.org These methods provided crucial information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is a cornerstone technique in the structure elucidation of complex organic molecules like this compound. shu.edunih.govnih.gov Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra allows for the identification of different types of protons and carbons, their chemical environments, and their connectivity within the molecule. shu.edunih.govuci.edu For this compound, the ¹H NMR spectrum was noted to be similar to that of cyclotheonamide E2, indicating a close structural relationship. acs.org Interpretation of 2D NMR data was crucial in revealing that an isovaleryl group replaced the benzoyl group found in cyclotheonamide E2. acs.org NMR is also vital for determining relative stereochemistry through analysis of coupling constants and NOESY correlations, which provide information about spatial proximity between nuclei. shu.edu

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can help in piecing together structural subunits. shu.eduosti.gov this compound was determined to have a molecular formula of C₄₀H₆₀N₁₀O₉ based on mass spectrometric data. acs.orgnih.gov Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are commonly used in natural product structure determination. nih.govuci.edu The fragmentation pattern observed in the mass spectrum can provide clues about the presence of specific amino acid residues and the sequence within the cyclic peptide structure.

Circular Dichroism and Optical Rotation for Chiral Information

Circular Dichroism (CD) and Optical Rotation (OR) spectroscopies are valuable techniques for obtaining information about the chiral properties and absolute stereochemistry of a molecule. scielo.br While specific CD or OR data for this compound are not detailed in the provided snippets, these methods are generally applied to chiral natural products to determine the presence and nature of chiral centers and to compare with known compounds or calculated spectra to assign absolute configurations. OR measurements are particularly useful for comparing synthetic samples of known stereochemistry with the natural product. scielo.br

Chemical Degradation Studies for Absolute Stereochemistry Assignment

To definitively assign the absolute stereochemistry of the amino acid residues within this compound, chemical degradation studies were employed. nih.govacs.org This approach involves breaking down the complex peptide into its constituent amino acids or smaller fragments, whose absolute configurations can then be determined by established methods. For this compound, the absolute stereochemistry of the component amino acid residues was determined using methods similar to those applied for cyclotheonamide E2. acs.org One common method for determining the absolute stereochemistry of amino acids is derivatization with a chiral reagent, such as Marfey's reagent (FDAA), followed by analysis using HPLC and comparison with similarly derivatized amino acid standards of known configurations. acs.orgresearchgate.net Ozonolysis followed by hydrolysis and derivatization has also been used in the study of cyclotheonamides to break down specific parts of the molecule for stereochemical analysis. acs.org The determination of the absolute configuration of unusual amino acid residues, such as the α-keto-β-amino acid present in cyclotheonamides, often requires specific degradation and derivatization strategies. researchgate.net

Table 1: Spectroscopic Techniques Used in Structure Elucidation

| Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Connectivities, functional groups, relative stereochemistry | Identification of structural subunits, differentiation from cyclotheonamide E2, relative configuration. acs.orgshu.edunih.govuci.edu |

| Mass Spectrometry | Molecular formula, molecular weight, fragmentation pattern | Determination of C₄₀H₆₀N₁₀O₉, insights into structural fragments. acs.orgnih.govshu.eduuci.eduosti.govnih.gov |

| Circular Dichroism | Chiral properties, absolute stereochemistry | Used for assessing chirality and potentially aiding in absolute configuration assignment. scielo.br |

| Optical Rotation | Chiral properties, absolute stereochemistry | Used for assessing chirality and comparing with standards for absolute configuration. scielo.brusm.edu |

Table 2: Key Findings from Structural Elucidation of this compound

| Aspect | Finding | Source |

| Molecular Formula | C₄₀H₆₀N₁₀O₉ | acs.orgnih.gov |

| Relationship to E2 | Closely related to cyclotheonamide E2, differing in the N-acyl group of the alanyl side chain. acs.org | acs.org |

| N-acyl Group | Isovaleryl group replaces the benzoyl group found in cyclotheonamide E2. acs.org | acs.org |

| Absolute Stereochemistry | Determined for component amino acid residues using chemical degradation and analysis. acs.org | acs.org |

Total Synthesis Strategies and Methodological Advancements for Cyclotheonamide E3

Early Synthetic Endeavors Towards Cyclotheonamides

Early synthetic efforts towards the cyclotheonamides, including related analogues like Cyclotheonamide A and B, laid the groundwork for the synthesis of more complex variants such as Cyclotheonamide E3. These initial studies often involved the synthesis of linear peptide precursors followed by macrocyclization and subsequent functional group transformations to install key features like the α-keto amide moiety nih.govacs.org. Researchers like Schreiber, Wipf, Shioiri, Maryanoff, and Ottenheijm contributed to these early syntheses of Cyclotheonamides A and B nih.gov. A common approach in these early syntheses was the introduction of the α-keto amide function late in the synthesis, typically through the oxidation of α-hydroxy precursors nih.gov.

Convergent and Fragment-Based Synthetic Routes for this compound

Several convergent and fragment-based routes have been explored for this compound nih.govacs.orgacs.orgethz.chnih.govuniversite-paris-saclay.fracs.org. These approaches typically involve the preparation of key peptide segments containing modified or non-proteinogenic amino acids, followed by their coupling and subsequent macrocyclization to form the cyclic peptide core.

Elaboration of Key Precursor Segments

The synthesis of this compound requires the preparation of specific amino acid residues and peptide fragments with appropriate protecting groups. For instance, the synthesis of Cyclotheonamide A, a related cyclic pentapeptide, involved the preparation of segments from D-phenylalanine (D-Phe), vinylogous L-tyrosine (L-Vty), L-diaminopropanoic acid (L-Dpr), L-proline (L-Pro), and a hydroxy acid derivative of L-arginine researchgate.net. Another convergent approach for Cyclotheonamide B utilized two key intermediates: a tripeptide segment (Pro-hArg-D-Phe) and a dipeptide segment (vTyr-Dpr) acs.org. The elaboration of these segments involves standard peptide coupling techniques and the introduction of necessary protecting groups that can be selectively removed at later stages acs.orgpeptide.com.

Macrocyclization Strategies for Peptide Ring Closure

Macrocyclization is a critical step in the synthesis of cyclic peptides, involving the formation of an amide bond to close the linear peptide chain into a ring nih.govnih.govnih.govuni-kiel.de. This step can be challenging due to the entropic cost of bringing the two ends of the peptide chain into proximity and the potential for intermolecular reactions leading to dimerization or polymerization uni-kiel.de.

Various strategies have been employed for the macrocyclization of cyclotheonamide precursors. One common method involves the formation of a lactam ring nih.gov. For Cyclotheonamide A, macrocyclic ring closure was performed between the D-Phe and L-Vty residues using a pentafluorophenyl ester, followed by oxidation to install the α-ketoarginine (L-Kar) residue researchgate.net. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular reactions epa.gov. Other macrocyclization strategies include using coupling reagents like BOP-Cl researchgate.netepa.gov or TBTU acs.org. The choice of the macrocyclization site and coupling method is crucial for achieving good yields and minimizing side reactions nih.govresearchgate.net.

Formation of the α-Keto Amide Linkage: Critical Methodological Innovations

A defining feature of the cyclotheonamides is the presence of an α-keto amide linkage, which is crucial for their biological activity as protease inhibitors acs.org. The efficient and selective formation of this moiety has been a significant challenge in their synthesis, leading to the development of several innovative methodologies nih.govacs.orgacs.orgethz.chnih.govacs.orgresearchgate.net.

Application of Cyano Ylide Methodology

The cyano ylide methodology, particularly the procedure developed by Wasserman and coworkers, has proven to be a powerful tool for the formation of the α-keto amide linkage in the synthesis of cyclotheonamides E2 and E3 nih.govacs.orgacs.orgethz.chnih.govresearchgate.netresearchgate.net. This method involves the reaction of a carboxylic acid with (cyanomethylene)triphenylphosphorane in the presence of a coupling reagent like EDCI to form cyano keto phosphoranes nih.govresearchgate.net. These ylides can then be oxidatively cleaved, for example, with ozone, to generate highly electrophilic α,β-diketonitriles researchgate.net. These intermediates are typically not isolated but are converted in situ to α-keto acids, esters, or amides researchgate.net.

In the context of cyclotheonamide synthesis, this methodology allows for the introduction of the α-keto amide functionality by reacting a peptide segment containing a carboxylic acid with a suitable amine nucleophile after the formation and oxidation of the cyano ylide nih.gov. This approach has been successfully applied in the total synthesis of Cyclotheonamides E2 and E3 acs.orgacs.orgresearchgate.netresearchgate.net.

Other Synthetic Approaches to the α-Keto Amide Moiety

Besides the cyano ylide methodology, other strategies have been developed for the synthesis of the α-keto amide moiety in cyclotheonamides and related compounds. One common approach, particularly in earlier syntheses of Cyclotheonamides A and B, involved the oxidation of a precursor containing an α-hydroxy amide or α-hydroxy-β-amino acid nih.govethz.ch. Oxidizing agents such as Dess-Martin periodinane have been used for this transformation researchgate.net.

Stereocontrolled Synthesis and Chiral Pool Utilization in this compound Construction

The total synthesis of complex natural products like this compound, a cyclic pentapeptide featuring several chiral centers and a crucial α-keto amide moiety, necessitates rigorous stereocontrolled strategies to ensure the correct relative and absolute configurations of the final molecule. The biological activity of this compound is intimately linked to its precise three-dimensional structure, making stereochemistry a paramount consideration throughout the synthetic route.

Importance of Stereochemistry in this compound

This compound possesses multiple stereogenic centers arising from its amino acid constituents and other modified residues. The correct configuration at each of these centers is critical for the molecule's ability to bind to and inhibit target proteases like thrombin and trypsin. nih.gov Incorrect stereochemistry at even a single center can lead to significantly reduced or abolished biological activity. Therefore, synthetic approaches must employ methods that establish and maintain the desired stereochemical fidelity.

Chiral Pool Utilization

A fundamental strategy in the stereocontrolled synthesis of peptides and peptidic natural products, including cyclotheonamides, is the utilization of the chiral pool. wikipedia.orgmdpi.comethz.chnih.govslideshare.netresearchgate.net The chiral pool comprises readily available, enantiomerically pure natural products, with amino acids being primary examples relevant to this compound. wikipedia.orgmdpi.com

The synthesis of this compound typically begins with or incorporates building blocks derived from proteinogenic or non-proteinogenic amino acids, each possessing a defined absolute configuration. By using these chiral starting materials, the stereochemistry at the α-carbon of many of the amino acid residues is inherently controlled from the outset. ethz.ch Subsequent coupling reactions and transformations must be carefully designed to avoid epimerization or racemization of these sensitive centers.

Stereocontrolled Bond Formations

Beyond the inherent chirality of the amino acid building blocks, specific bond-forming reactions within the synthesis of this compound require explicit stereocontrol. A key feature of cyclotheonamides is the α-keto amide linkage. researchgate.netresearchgate.netacs.org The formation of this moiety, particularly in a stereoselective manner, is a significant synthetic challenge.

One notable methodology applied in the synthesis of Cyclotheonamides E2 and E3 is the cyano ylide methodology for the formation of the α-keto amide linkage. researchgate.netresearchgate.netacs.orgunife.it This method, developed for the synthesis of cyclic peptide protease inhibitors, allows for the controlled construction of this critical functional group. researchgate.netacs.org While the detailed mechanism and specific stereochemical outcomes of this particular step in the context of this compound are not fully elaborated in the provided snippets, its application suggests a method designed to achieve the desired oxidation state and potentially control the stereochemistry of any adjacent chiral centers formed or present during this transformation.

Other stereocontrolled reactions would be necessary to install or manipulate stereocenters not directly derived from the α-carbons of standard amino acids, such as any chiral centers within modified side chains or cyclic portions of the molecule. Although not specifically detailed for this compound in the search results, general strategies in peptide and natural product synthesis for creating new stereocenters with control include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions. ethz.chslideshare.netnumberanalytics.com

Data and Findings

Biological Activities and Molecular Mechanisms of Cyclotheonamide E3

Potent Serine Protease Inhibition Profile

Cyclotheonamide E3, alongside related compounds such as cyclotheonamide E2, functions as an effective inhibitor of serine proteases. ebi.ac.ukrsc.orgnih.gov These cyclotheonamides share structural similarities with cyclotheonamide E, differing notably in the N-acyl group attached to the alanyl side chain. ebi.ac.ukrsc.orgnih.gov Comparative studies have indicated that cyclotheonamides E, E2, and E3 exhibit a higher degree of activity against thrombin when compared to their activity against trypsin. ebi.ac.uknih.gov

Inhibition Kinetics and Efficacy Against Thrombin

This compound is a potent inhibitor of thrombin, a crucial serine protease involved in the complex process of blood coagulation. researchgate.net Research has established the efficacy of this compound against thrombin, reporting an IC50 value of 9.5 nM. researchgate.net

Inhibition Kinetics and Efficacy Against Trypsin

While this compound does inhibit trypsin, its potency against this enzyme is lower than that observed for thrombin. ebi.ac.uknih.gov The inhibitory activity against trypsin has been quantified with a reported IC50 value of 52 nM for this compound. researchgate.net

The following table summarizes the reported inhibitory efficacy of this compound against two key serine proteases:

| Enzyme | IC50 (nM) | Source |

| Thrombin | 9.5 | researchgate.net |

| Trypsin | 52 | researchgate.net |

Comparative Analysis of Protease Selectivity within the Cyclotheonamide Series

Analysis of the inhibitory profiles across the cyclotheonamide series, including cyclotheonamides A, E, E2, and E3, reveals variations in their selectivity towards different proteases. rsc.org Notably, cyclotheonamides E2 and E3 have demonstrated enhanced specificity for thrombin when compared to cyclotheonamides A and E. rsc.org These differences in selectivity are likely attributable to subtle variations in their chemical structures, particularly the N-acyl group, which influence their interaction with the diverse active sites of serine proteases.

Detailed Mechanistic Studies of Enzyme Inhibition

Mechanistic investigations into how cyclotheonamides inhibit enzymes, drawing insights from structurally related compounds like cyclotheonamide A due to shared core inhibitory features, highlight a primary mechanism involving the covalent modification of the enzyme's active site. rsc.orgnih.govresearchgate.net

Role of Covalent Adduct Formation with Active Site Residues (e.g., Hemiketal Intermediate)

A critical aspect of the inhibitory mechanism employed by cyclotheonamides is the formation of a covalent adduct with a catalytic residue within the active site of the target protease. rsc.orgnih.gov This covalent interaction involves the alpha-keto group of the cyclotheonamide structure, which reacts with the oxygen atom of the active site serine residue (equivalent to Ser 195 in the chymotrypsin (B1334515) numbering system) to form a stable hemiketal intermediate. rsc.orgnih.gov This covalent modification is central to the enzyme's inactivation.

Investigation of Exosite Binding and Allosteric Modulation (referencing related cyclotheonamides)

Cyclotheonamides, including E3 and related analogues like Cyclotheonamide A, are known to act as serine protease inhibitors. Their mechanism of action involves binding to the active site of the target protease. Additionally, some cyclotheonamides have been shown to exhibit exosite binding, which can influence inhibitor specificity and affinity. vjs.ac.vnresearchgate.netresearchgate.net

Exosite binding refers to the interaction of an inhibitor with a secondary binding site on the protease that is topographically distinct from the catalytic active site. vjs.ac.vnfrontiersin.org This interaction can lead to allosteric modulation, where the binding of the ligand at the exosite affects the conformation or activity of the enzyme at a different site, such as the active site. frontiersin.orgplos.orgdoi.orgbiorxiv.org

Exploration of Other Potential Biological Activities in Vitro

Beyond their well-established role as serine protease inhibitors, cyclotheonamides, including E3, have been explored for other potential biological activities in vitro. This compound, along with Cyclotheonamide E and E2, has demonstrated inhibitory activities against thrombin and trypsin in vitro. nih.govvjs.ac.vnnih.gov

Reported in vitro inhibitory concentrations (IC50 values) for this compound against these enzymes are in the nanomolar range. vjs.ac.vnnih.gov

| Compound | Target Enzyme | IC50 (nM) | Source |

| This compound | Thrombin | 9.5 | Theonella sp. vjs.ac.vn |

| This compound | Trypsin | 52 | Theonella sp. vjs.ac.vn |

| Cyclotheonamide E | Thrombin | 2.9 | Theonella sp. nih.govnih.gov |

| Cyclotheonamide E | Trypsin | 30 | Theonella sp. nih.govnih.gov |

| Cyclotheonamide E2 | Thrombin | 13.0 | Theonella sp. nih.govnih.gov |

| Cyclotheonamide E2 | Trypsin | 55 | Theonella sp. nih.govnih.gov |

These in vitro findings highlight the potential of this compound as a potent inhibitor of key serine proteases involved in various physiological processes. vjs.ac.vnnih.gov While the primary focus has been on protease inhibition, the diverse nature of marine natural products suggests the possibility of other as yet undiscovered in vitro activities for this compound.

Structure Activity Relationship Sar Studies of Cyclotheonamide E3 and Designed Analogues

Impact of N-Acyl Group Modifications on Inhibitory Potency and Selectivity

Modifications to the N-acyl group of cyclotheonamide analogues have been shown to influence their inhibitory activity and selectivity profiles. Cyclotheonamide E3 possesses an isovaleryl group in this position, distinguishing it from cyclotheonamide E (phenylacetyl group) and E2 (benzoyl group). acs.orgnih.gov Research has indicated that cyclotheonamides E, E2, and E3 exhibit greater activity against thrombin compared to trypsin, suggesting that the nature of the N-acyl group contributes to the differential inhibition of these enzymes. acs.orgnih.gov Synthetic strategies have been developed to conveniently access cyclotheonamide analogues with modified N-acyl substituents, which is important for probing the hydrophobic S3 binding pocket of thrombin. researchgate.netresearchgate.net

Significance of the α-Keto Amide Moiety for Serine Protease Activity

The α-keto amide moiety is a critical functional group in cyclotheonamides responsible for their potent serine protease inhibition. researchgate.netresearchgate.net This electrophilic group reacts covalently with the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a metastable hemiketal adduct that mimics the tetrahedral intermediate of peptide bond cleavage. researchgate.netacs.org This covalent interaction is a key mechanism by which cyclotheonamides inhibit protease activity. researchgate.net The α-keto amide serves as a valuable electrophile in inhibitor design, allowing for synthetic modifications on both sides of the moiety. researchgate.netacs.org Studies on the total synthesis of cyclotheonamides have highlighted the importance of forming this α-keto amide linkage. researchgate.net

Conformational Analysis and Ligand-Target Recognition in SAR

Understanding the conformation of this compound and how it interacts with the active site of serine proteases is essential for rational SAR analysis. The macrocyclic structure imposes conformational constraints, which can pre-dispose the molecule for binding to its targets. While specific conformational analysis data for this compound is not provided, studies on related cyclotheonamides, such as cyclotheonamide A, have utilized techniques like X-ray crystallography of enzyme-inhibitor complexes to elucidate the binding mode and the resulting conformation upon target recognition. acs.orgresearchgate.netresearchgate.net These studies have shown that the α-keto group forms a covalent bond with the catalytic serine residue within the enzyme's active site. acs.orgresearchgate.net The fit of the inhibitor within the binding pockets (e.g., S3 pocket of thrombin) is influenced by the inhibitor's conformation, which is dictated by its amino acid sequence, stereochemistry, and macrocyclic structure. researchgate.net

Development of this compound Analogues for Enhanced Research Utility

The insights gained from SAR studies have facilitated the development of this compound analogues with potentially enhanced properties for research applications. Synthetic methodologies, such as the cyano ylide activation of carboxyl groups, have been employed for the total synthesis of cyclotheamides E2 and E3 and offer a route for preparing analogues with modified N-acyl or N-alkyl substituents. researchgate.netresearchgate.net These synthetic approaches allow for systematic modifications to explore the impact of specific structural changes on inhibitory activity and selectivity. researchgate.netresearchgate.net The development of analogues with tailored properties can be valuable tools for studying the mechanisms of serine proteases and their roles in various biological processes.

Data Tables

Based on the search results, specific quantitative data on the impact of modifications for this compound itself is limited. However, the relative activity of Cyclotheonamides E, E2, and E3 against thrombin and trypsin has been reported.

| Compound | Activity against Thrombin | Activity against Trypsin |

| Cyclotheonamide E | More active | Less active |

| Cyclotheonamide E2 | More active | Less active |

| This compound | More active | Less active |

Another search result provides IC50 values for this compound against thrombin and trypsin. vjs.ac.vn

| Compound | Target | IC50 (nM) |

| This compound | Thrombin | 9.5 |

| This compound | Trypsin | 52 |

Note: This table presents specific IC50 values reported for this compound. vjs.ac.vn

Biosynthetic Pathways and Genetic Insights into Cyclotheonamide E3 Production

Proposed Biosynthetic Origin: Nonribosomal Peptide Synthetase (NRPS) Pathways

Cyclotheonamide E3 is widely believed to be synthesized via a nonribosomal peptide synthetase (NRPS) pathway. dntb.gov.uanih.gov NRPS are large, modular enzymes that assemble peptides from a variety of amino acids, including non-proteinogenic ones, without the involvement of ribosomes or mRNA templates. nih.govrsc.org This enzymatic machinery is responsible for the biosynthesis of a vast array of natural products with diverse biological activities. The modular nature of NRPS enzymes, where each module is typically responsible for activating, tethering, and condensing a specific amino acid, aligns with the complex peptide structure of this compound, which contains unusual amino acid residues and modifications. nih.gov The assembly line logic of NRPS allows for the controlled incorporation of specific building blocks in a defined sequence, ultimately leading to the formation of the cyclic peptide core and subsequent modifications. nih.govigem.org

Identification and Characterization of Biosynthetic Gene Clusters in Symbiotic Microorganisms

Marine sponges, particularly those of the genus Theonella, are the reported sources of this compound and other related cyclotheonamides. nih.govresearchgate.netacs.org However, the actual producers of many sponge-derived natural products, including cyclotheonamides, are often not the sponge host itself but rather symbiotic microorganisms, primarily bacteria, residing within the sponge tissue. mdpi.commdpi.com Research efforts have focused on identifying the biosynthetic gene clusters (BGCs) responsible for the production of these compounds within these symbionts. mdpi.commdpi.comresearchgate.net

Genome mining and metagenomic analyses of sponge microbial communities have become crucial tools for uncovering these BGCs. mdpi.comresearchgate.netfrontiersin.org While specific details regarding the identified BGC for this compound are less extensively documented in the provided search results compared to other sponge metabolites like onnamide (B1245255) A or kasumigamide, the principle of microbial symbiont production through identifiable BGCs is well-established for Theonella species. mdpi.commdpi.comresearchgate.net These BGCs typically contain genes encoding the core NRPS machinery, as well as genes for tailoring enzymes that perform modifications such as cyclization, oxidation, and the incorporation of non-proteinogenic amino acids or other moieties. igem.orgresearchgate.net The identification and characterization of the this compound BGC would involve sequencing the genetic material of the symbiotic microorganisms and using bioinformatic tools to identify gene clusters with homology to known NRPS systems and associated modifying enzymes.

Enzymatic Steps and Precursor Incorporation Studies in Theonella Species

The enzymatic steps involved in this compound biosynthesis, as mediated by the proposed NRPS pathway, would follow the general mechanism of nonribosomal peptide synthesis. This involves the activation of precursor amino acids as acyl adenylates, their covalent attachment to the thiolation (T) domains of the NRPS as thioesters, and their sequential condensation by condensation (C) domains to form the peptide chain. nih.gov The order of amino acid incorporation is dictated by the arrangement of modules within the NRPS assembly line. nih.gov

Specific enzymatic steps for this compound would include the incorporation of standard amino acids like alanine (B10760859) and tyrosine, as well as unusual components such as the α-keto amide linkage and the modified arginine residue. researchgate.netnih.gov Tailoring enzymes encoded within the BGC would be responsible for these specific modifications. For instance, enzymes like oxidases or dehydrogenases might be involved in the formation of the α-keto group, while other enzymes could be responsible for the guanidino modification of arginine. Cyclization of the linear peptide precursor is typically catalyzed by a thioesterase (Te) domain at the C-terminus of the NRPS or by a separate cyclization enzyme. nih.govigem.org

Precursor incorporation studies, often involving feeding isotopically labeled potential precursor molecules to the producing organism (in this case, likely the sponge-symbiont consortium), are essential for experimentally verifying the biosynthetic pathway and identifying the specific building blocks utilized. While detailed results of such studies specifically for this compound are not prominently featured in the provided search snippets, this type of research is a standard approach in natural product biosynthesis to confirm the enzymatic steps and precursor molecules. Such studies in Theonella species have been conducted for other metabolites, providing a precedent for this type of investigation into cyclotheonamide biosynthesis.

Table 1: Proposed Biosynthetic Machinery Components (General NRPS)

| Component/Domain | Function |

| Adenylation (A) Domain | Activates amino acids as acyl adenylates |

| Thiolation (T) Domain | Covalently binds activated amino acids as thioesters (also known as PCP) |

| Condensation (C) Domain | Catalyzes peptide bond formation between amino acids |

| Thioesterase (Te) Domain | Catalyzes peptide release, often via cyclization |

| Tailoring Enzymes | Modify amino acids or the peptide chain (e.g., oxidation, methylation) |

Table 2: Organism and Associated Compound

| Organism | Associated Compound |

| Theonella sp. | This compound |

Advanced Research Applications and Chemical Biology Probes Based on Cyclotheonamide E3

Cyclotheonamide E3 as a Biochemical Tool for Protease Mechanistic Studies

Proteases are enzymes crucial for numerous physiological processes, and their dysregulation is implicated in various diseases. researchgate.netvjs.ac.vn Understanding the intricate mechanisms by which proteases function and how inhibitors interact with them is vital for developing therapeutic strategies. This compound acts as a potent serine protease inhibitor, making it a valuable biochemical tool for probing these mechanisms. nih.govresearchgate.net

Serine protease inhibitors, including cyclotheonamides, typically bind to the active site of target proteases, often in a substrate-like manner, to block their activity. researchgate.net Cyclotheonamides, such as cyclotheonamide A, have been shown to inhibit serine proteases like thrombin and trypsin. researchgate.net Structural studies, including co-crystallization with proteases, have revealed that cyclotheonamide derivatives can form a covalent complex with the active site serine oxygen via an alpha-keto beta-arginine group in a hemiketal structure. researchgate.net This covalent interaction highlights a mechanism by which this compound and its analogues can irreversibly or potently inhibit protease activity, providing insights into the enzyme's catalytic machinery and the inhibitor binding mode. researchgate.net

The study of this compound's interaction with specific proteases can help elucidate details about the protease's active site geometry, substrate specificity, and catalytic mechanism. By using this compound as a probe, researchers can investigate the dynamic nature of protease-inhibitor interactions and the conformational changes that occur upon binding.

Design and Synthesis of Labeled this compound Analogues for Target Identification and Validation

Identifying the specific biological targets of a bioactive molecule like this compound is a critical step in understanding its mechanism of action and therapeutic potential. Labeled analogues of this compound can be designed and synthesized to facilitate target identification and validation studies.

The synthesis of this compound and its analogues often involves complex multi-step procedures, such as convergent fragment condensation routes and the application of specific chemical methodologies like cyano ylide activation for forming key linkages. researchgate.net By incorporating labels, such as fluorescent tags, radioactive isotopes, or affinity handles (e.g., biotin), into the this compound scaffold during synthesis, researchers can create probes that can be tracked and isolated in biological systems.

These labeled analogues can be used in various chemical biology techniques, including activity-based protein profiling (ABPP). acs.org ABPP utilizes chemical probes that covalently interact with the active site of enzymes, allowing for their identification and functional characterization within complex proteomes. acs.org By using a labeled this compound analogue as an activity-based probe, researchers can selectively label the serine proteases that this compound inhibits. Subsequent detection and identification of the labeled proteins (e.g., via mass spectrometry) can pinpoint the specific protease targets of this compound in a biological sample. This approach is invaluable for confirming known targets and discovering novel ones.

Furthermore, labeled analogues can be used in pull-down assays or imaging studies to visualize the localization and interaction of this compound with its targets in cells or tissues. This provides crucial information for validating the biological relevance of identified targets and understanding the cellular context of this compound activity.

Exploiting the this compound Scaffold for Novel Chemical Probe Development

The this compound scaffold, with its potent serine protease inhibitory activity and unique cyclic peptide structure, serves as a promising foundation for the development of novel chemical probes. Chemical probes are small molecules with well-defined mechanisms of action and selectivity, used to perturb biological systems and study protein function.

The structural features of this compound that contribute to its protease inhibition, such as the alpha-keto amide moiety, can be leveraged in the design of new probes. acs.org The alpha-keto amide group is known to covalently react with catalytic residues in enzymes like serine and cysteine proteases, making it a useful motif in drug design and chemical probe development. acs.orgacs.org

Medicinal chemistry efforts can focus on modifying different parts of the this compound structure to improve potency, selectivity for specific proteases, or introduce new functionalities. This involves the synthesis of libraries of this compound derivatives with variations in the amino acid sequence, side chains, or cyclic structure. Structure-activity relationship (SAR) studies, guided by biochemical assays and structural data, can reveal how specific modifications impact the inhibitory activity and target binding.

Beyond direct protease inhibition, the this compound scaffold could potentially be adapted for other chemical biology applications. For instance, it might be incorporated into bifunctional molecules like proteolysis-targeting chimeras (PROTACs). explorationpub.com PROTACs utilize an E3 ubiquitin ligase ligand and a ligand for a protein of interest, linked together, to induce the degradation of the target protein via the ubiquitin-proteasome system. explorationpub.com While this compound is known for inhibiting proteases, exploring its potential to recruit E3 ligases or serve as a linker component in PROTAC design could open new avenues for targeted protein degradation, although this would require significant structural modification and functional characterization. Research into E3 ligases and targeted protein degradation is an active area of chemical biology, with ongoing efforts to identify and exploit new E3 ligase ligands and scaffolds. dundee.ac.uknih.govtum.denih.govfrontiersin.org

The development of novel chemical probes based on the this compound scaffold holds the potential to create highly selective tools for dissecting the roles of specific proteases in complex biological pathways and for validating them as potential therapeutic targets.

Future Directions and Emerging Research Avenues for Cyclotheonamide E3

Chemoenzymatic Synthesis and Biocatalysis for Green Analog Production

The synthesis of complex natural products like Cyclotheonamide E3 can be challenging and may involve multiple steps with significant environmental impact. Chemoenzymatic synthesis and biocatalysis offer promising avenues for developing more efficient and environmentally friendly production methods for this compound and its analogs. mdpi.comnih.govnorthwestern.edu Incorporating enzymatic reactions into synthetic pathways can improve selectivity and reduce the need for harsh chemicals and conditions. mdpi.comnih.gov This approach could facilitate the sustainable production of this compound and enable the generation of diverse analogs with potentially altered or enhanced biological activities. Research in this area would involve identifying and engineering enzymes capable of catalyzing specific steps in the synthesis, such as peptide bond formation or modification of the α-keto amide moiety.

High-Throughput Screening and Computational Design for Next-Generation Inhibitors

Identifying novel inhibitors with improved potency, selectivity, and pharmacokinetic properties is a continuous goal in drug discovery. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. japsonline.comresearchgate.net Coupled with computational design methods, HTS can accelerate the discovery and optimization of this compound analogs as next-generation protease inhibitors. nih.govrsc.org Computational approaches, such as molecular docking and dynamics simulations, can provide insights into the binding interactions of this compound and its analogs with target proteases, guiding the rational design of new compounds with desired characteristics. acs.orgacs.org This could lead to the development of inhibitors with increased specificity for particular proteases involved in various diseases, potentially reducing off-target effects.

Investigation of Unexplored Biological Targets and Associated Cellular Pathways

While this compound is known for its serine protease inhibition, particularly thrombin and trypsin, its potential interactions with other biological targets and their associated cellular pathways remain an area for future exploration. nih.govnih.gov The α-keto amide moiety, a key feature of this compound, is present in various natural products and synthetic compounds with diverse biological activities, suggesting the potential for this compound to interact with a broader range of targets beyond serine proteases. acs.org Activity-based protein profiling (ABPP) and other proteomic techniques could be employed to identify novel protein targets that covalently or non-covalently interact with this compound in complex biological systems. acs.org Investigating these unexplored interactions could reveal new therapeutic applications for this compound or its derivatives in diseases not traditionally associated with serine protease activity.

Development of Advanced Analytical Techniques for this compound Research

Precise and sensitive analytical techniques are crucial for the isolation, characterization, and study of the biological activity of natural products like this compound. Future research will likely involve the development and application of advanced analytical methods to gain deeper insights into its structure, purity, stability, and interactions with biological systems. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), including quadrupole time-of-flight (Q-TOF) MS, offer high sensitivity and accuracy for the analysis of complex molecules in biological matrices. researchgate.netamericanpharmaceuticalreview.com Advances in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information and insights into binding conformations with target proteins. acs.orgresearchgate.net The development of novel probes and assays could also enhance the detection and quantification of this compound in various biological contexts, facilitating pharmacokinetic and pharmacodynamic studies, although these specific applications fall outside the scope of this article's allowed content.

Q & A

Q. What methodological approaches are critical for isolating Cyclotheonamide E3 from marine sponges while preserving its bioactivity?

this compound is typically isolated using a combination of solvent extraction and chromatographic techniques. Initial extraction involves organic solvents (e.g., methanol or dichloromethane) to solubilize bioactive compounds, followed by fractionation via column chromatography (e.g., silica gel or HPLC). Key considerations include minimizing exposure to high temperatures and oxidative conditions to prevent degradation of its labile α-ketoamide moiety. Bioactivity-guided fractionation is essential to track serine protease inhibitory activity during purification . Ethical protocols for marine sample collection, such as sustainable harvesting and taxonomic verification, must also be followed to ensure reproducibility .

Q. How are spectroscopic and crystallographic methods applied to confirm the structure of this compound?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy for determining atomic connectivity and stereochemistry, particularly for its cyclic depsipeptide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography is employed to resolve the three-dimensional configuration, especially for chiral centers in the thiazole and ketoamide groups. Researchers must cross-validate spectral data with synthetic analogs or related cyclotheonamides to address ambiguities in overlapping signals . Raw crystallographic data should be deposited in public repositories (e.g., Cambridge Structural Database) to ensure transparency .

Q. What in vitro assays are used to evaluate the serine protease inhibitory activity of this compound?

Fluorogenic or chromogenic substrate-based assays (e.g., using trypsin, thrombin, or elastase) quantify inhibition kinetics. Dose-response curves (IC₅₀ values) are generated under standardized pH and temperature conditions. Controls must include both positive (e.g., leupeptin) and negative (solvent-only) samples. Researchers should report statistical variability (e.g., ±SEM across triplicates) and validate results with alternative methods like surface plasmon resonance (SPR) to measure binding affinity .

Advanced Research Questions

Q. What synthetic strategies address the stereochemical complexity of this compound, and how are intermediates characterized?

Total synthesis involves solid-phase peptide synthesis (SPPS) for the cyclic depsipeptide core, with careful protection of reactive groups (e.g., α-ketoamide). Key challenges include achieving correct stereochemistry at non-proteinogenic amino acids (e.g., 4-methylproline) and macrocyclization efficiency. Chiral HPLC or capillary electrophoresis is used to verify enantiopurity, while circular dichroism (CD) spectroscopy confirms secondary structure alignment with natural products. Researchers must compare synthetic and natural compound bioactivity to validate fidelity . Recent advances in asymmetric catalysis (e.g., organocatalysts) improve yield but require rigorous optimization of reaction conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity for therapeutic applications?

SAR studies systematically modify functional groups (e.g., substituting thiazole with oxazole or altering ketoamide substituents) and assess inhibitory activity across protease panels. Computational docking (e.g., using AutoDock Vina) predicts binding interactions with protease active sites, guiding rational design. Researchers should use multivariate analysis to correlate structural changes with bioactivity, ensuring statistical rigor (e.g., p-values <0.05). Cross-reactivity with off-target proteases (e.g., kallikrein) must be evaluated to mitigate toxicity risks .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) are used for pharmacokinetic profiling, measuring parameters like bioavailability, half-life, and tissue distribution via LC-MS/MS. Toxicity studies assess acute (LD₅₀) and chronic effects, with histopathological analysis of liver and kidney tissues. Researchers must adhere to ethical guidelines (e.g., ARRIVE 2.0) for animal welfare and include control groups receiving vehicle or reference inhibitors. Data should be compared to in vitro results to validate translational relevance .

Methodological and Data Integrity Considerations

Q. How should researchers resolve contradictions in bioactivity data between synthetic and natural this compound?

Discrepancies may arise from impurities, stereochemical errors, or assay variability. Solutions include:

- Repeating synthesis with orthogonal purification (e.g., preparative HPLC).

- Validating structural identity via tandem MS/MS and 2D-NMR.

- Standardizing assay protocols (e.g., uniform substrate concentrations) across labs.

- Publishing raw data and spectra in open-access repositories for peer validation .

Q. What statistical frameworks are recommended for analyzing dose-response data in protease inhibition studies?

Non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) calculate IC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between analogs. Researchers must report effect sizes and power analysis to justify sample sizes .

Q. How can researchers ensure reproducibility in marine natural product studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.